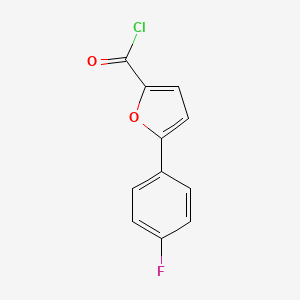

5-(4-Fluorophenyl)furan-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

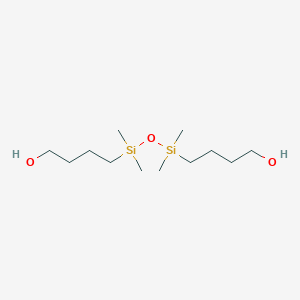

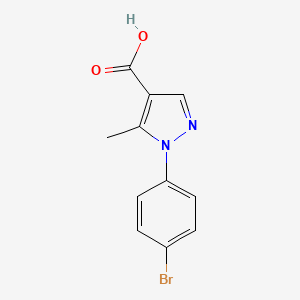

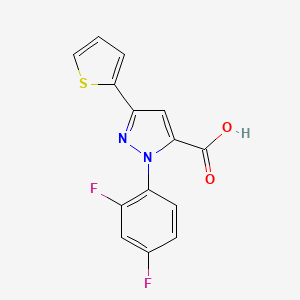

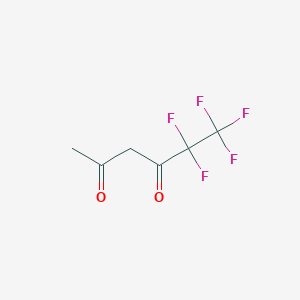

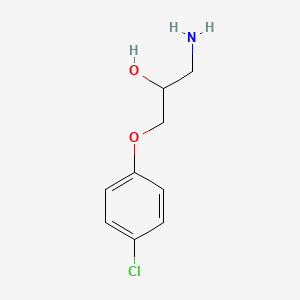

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H6ClFO2 . It is a solid substance under normal conditions . The compound is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves several steps . One method involves the reaction of the precursor aldehydes with thionyl chloride in benzene under reflux conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a carbonyl chloride group and a fluorophenyl group . The InChI code for this compound is 1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-3-1-2-4-8(7)13/h1-6H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 224.62 g/mol . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Rotational Isomerism Studies

5-(4-Fluorophenyl)furan-2-carbonyl chloride has been examined for the occurrence of rotational isomerism using nuclear magnetic resonance and infrared spectrometry. Researchers like Chadwick et al. (1976) studied the isomerism in furan-2-carbonyl chlorides, observing that these compounds can exist in different rotameric forms, depending on the conditions, which is a significant aspect of their chemical behavior (Chadwick, Chambers, Meakins, & Snowden, 1976).

Synthesis of Organic Compounds

Bo Xu and Hammond (2006) explored the reactivity of fluoropropargyl chloride with carbonyl compounds, leading to the synthesis of various substituted furans, demonstrating the compound's versatility in creating diverse organic structures (Bo Xu & Hammond, 2006).

Catalysis in Organic Synthesis

Gottumukkala and Doucet (2008) described the utilization of this compound in palladium-catalyzed C-H bond activation for the selective arylation of furans. This work highlights its role in facilitating complex organic reactions (Gottumukkala & Doucet, 2008).

Biomass Conversion Research

Dutta, Wu, and Mascal (2015) conducted research on the production of furan-based acid chloride derivatives from biomass-derived compounds. Their work demonstrates the potential of this compound in the field of green chemistry and sustainable materials production (Dutta, Wu, & Mascal, 2015).

Bioactive Compound Synthesis

In 2022, Siddiqa et al. synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives using this compound and explored their antibacterial activities. This study underscores the compound's importance in medicinal chemistry (Siddiqa et al., 2022).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)furan-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAICLIOPDMJLFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378153 |

Source

|

| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380889-69-0 |

Source

|

| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

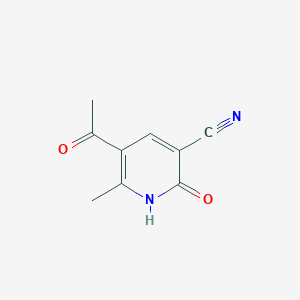

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

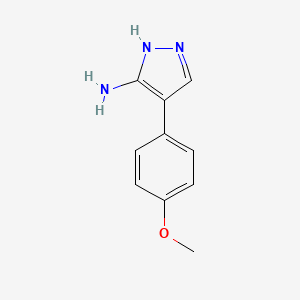

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)